Isododecanol

Description

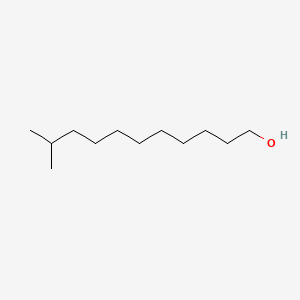

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-methylundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDZCRSUOVPTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423844 | |

| Record name | Isododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20194-45-0, 25428-98-2 | |

| Record name | 10-Methyl-1-undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20194-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolauryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025428982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isododecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLAURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12TQ24JRJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of isododecanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of isododecanol. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this branched-chain fatty alcohol for formulation, synthesis, and analytical purposes. This guide includes key data, detailed experimental protocols for property determination, and a visualization of the structure-property relationships.

Core Physical and Chemical Properties

This compound is a C12 branched-chain fatty alcohol. Unlike its linear isomer, n-dodecanol, the branched structure of this compound imparts unique physical and chemical characteristics that are critical for its various applications. It is typically a mixture of isomers, with 10-methylundecan-1-ol being a common component.[1]

General and Physical Properties

The physical properties of this compound are summarized in the table below. These properties are influenced by its branched structure, which disrupts the close packing of the molecules, leading to a lower melting point compared to its linear counterpart.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆O | [1][2][3][4][5] |

| Molecular Weight | 186.33 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~250.85 °C (estimate) | [1][3] |

| Melting Point | 16.85 °C (estimate) | [3] |

| Density | ~0.8429 g/cm³ (estimate) | [1][3] |

| Solubility in Water | Very low, 0.004 g/L | [1] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | [3] |

| Refractive Index | ~1.4162 (estimate) | [3] |

Chemical and Computational Properties

The chemical and computationally derived properties of this compound provide further insight into its molecular behavior.

| Property | Value | Source(s) |

| IUPAC Name | 10-methylundecan-1-ol | [2] |

| CAS Number | 25428-98-2, 20194-45-0 | [2][3][4][6] |

| XLogP3 | 5.4 | [2][3][4] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | [3][4] |

| Rotatable Bond Count | 9 | [3][4] |

| Exact Mass | 186.198365449 Da | [2][3][4] |

| Complexity | 89.1 | [3][4] |

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical and chemical properties of this compound. These protocols are based on established international standards such as those from the OECD and ASTM.

Determination of Boiling Point

Principle: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the external pressure.

Apparatus:

-

Distillation flask with a side arm

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The thermometer is positioned such that the top of the bulb is level with the bottom of the side arm of the flask.

-

The flask is heated gently using the heating mantle.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For substances like this compound, which can be liquid at room temperature, this would be the freezing point determination.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp) or a Thiele tube with heating oil

-

Thermometer (calibrated)

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[7][8][9][10]

Determination of Density

Principle: Density is the mass per unit volume of a substance. For a liquid like this compound, this can be determined using a pycnometer or a hydrometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with this compound and the stopper is inserted, allowing excess liquid to escape through the capillary.

-

The outside of the pycnometer is wiped dry and it is weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

-

The density of this compound is calculated from these masses and the known density of the reference substance.

Determination of Solubility

Principle: The solubility of this compound in various solvents is determined by observing the formation of a clear, homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

A known volume of the solvent (e.g., water, chloroform, methanol) is placed in a test tube.

-

A small, measured amount of this compound is added to the test tube.

-

The mixture is agitated using a vortex mixer.

-

Observations are made to see if the this compound dissolves completely.

-

If it dissolves, more this compound is added incrementally until saturation is reached or it is determined to be miscible. The solubility is then reported qualitatively (e.g., slightly soluble) or quantitatively (e.g., in g/L).

Structure-Property Relationship

The branched structure of this compound is a key determinant of its physical properties, distinguishing it from its linear isomer, n-dodecanol. The following diagram illustrates this relationship.

Caption: this compound's branched structure impacts its physical properties.

Spectral Data

-

¹H NMR: A broad singlet corresponding to the hydroxyl proton (disappears on D₂O exchange). Multiple overlapping signals in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the CH, CH₂, and CH₃ groups. A triplet around 3.6 ppm for the CH₂ group attached to the oxygen.

-

¹³C NMR: A peak around 60-70 ppm for the carbon attached to the hydroxyl group. Multiple peaks in the range of 10-40 ppm for the other aliphatic carbons.

-

IR Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching absorptions just below 3000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 186. Fragmentation patterns would include the loss of water (M-18) and cleavage of C-C bonds in the alkyl chain.

Safety and Handling

This compound is a combustible liquid. Standard laboratory safety precautions should be observed, including working in a well-ventilated area and wearing appropriate personal protective equipment (gloves, safety glasses). Avoid contact with strong oxidizing agents. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. oecd.org [oecd.org]

- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. search.library.brandeis.edu [search.library.brandeis.edu]

- 5. Isodecanol - Safety Data Sheet [chemicalbook.com]

- 6. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alnoor.edu.iq [alnoor.edu.iq]

An In-depth Technical Guide to Branched-Chain C12 Alcohols for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of branched-chain C12 alcohols, with a focus on their synthesis, physicochemical properties, analytical characterization, and applications in research and drug development.

Introduction to Branched-Chain C12 Alcohols

Branched-chain C12 alcohols, particularly Guerbet alcohols like 2-butyloctanol, are long-chain fatty alcohols with unique properties that make them valuable in various scientific and industrial fields. Unlike their linear counterparts, the branched structure imparts characteristics such as lower melting points, reduced volatility, and excellent lubricity.[1] These properties are of significant interest in the development of pharmaceuticals, particularly in topical and transdermal formulations where they can act as emollients, solvents, and penetration enhancers.[2][3]

Physicochemical Properties of Guerbet Alcohols

The branching in Guerbet alcohols significantly influences their physical and chemical properties. A comparison of 2-butyloctanol (C12), 2-hexyldecanol (C16), and 2-octyldodecanol (C20) illustrates the trends within this class of branched-chain alcohols.

| Property | 2-butyloctanol (C12) | 2-hexyldecanol (C16) | 2-octyldodecanol (C20) |

| Molecular Formula | C₁₂H₂₆O[4] | C₁₆H₃₄O[5] | C₂₀H₄₂O[6] |

| Molecular Weight | 186.33 g/mol [4] | 242.44 g/mol [5] | 298.56 g/mol |

| Melting Point | -80 °C[4] | -21 to -15 °C[2] | -1 to 1 °C[6] |

| Boiling Point | 145-149 °C[4] | 193-197 °C / 33 mmHg[2] | 234-238 °C / 33 mmHg[6] |

| Density | 0.833 g/mL at 25 °C[4] | 0.836 g/mL at 25 °C[2] | 0.838 g/mL at 25 °C[6] |

| Water Solubility | 1 mg/L at 23 °C[7] | 0.1727 mg/L at 25 °C (est)[5] | 10 µg/L at 23 °C[6] |

| LogP | 5.5 at 23 °C[2] | 6.66 at 20 °C[2] | 8.63 at 20 °C[6] |

| Appearance | Colorless to pale yellow clear liquid[6] | Clear, colorless oil[2] | Clear, colorless or yellowish, oily liquid[6] |

Synthesis and Characterization

Synthesis of 2-Butyloctanol via the Guerbet Reaction

The Guerbet reaction is a self-condensation of alcohols at high temperatures in the presence of a catalyst to produce branched alcohols with double the molecular weight.[8]

Experimental Protocol: Laboratory-Scale Synthesis of 2-Butyloctanol

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: Add 1-butanol and a catalytic amount of sodium butoxide. A hydrogenation catalyst (e.g., Raney nickel) is also added.

-

Reaction Conditions: The mixture is heated to 160-180 °C under a nitrogen atmosphere with vigorous stirring. The reaction progress is monitored by gas chromatography (GC).

-

Workup: After completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration. The excess butanol is removed by distillation under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure 2-butyloctanol.

Analytical Characterization

The purity and structure of the synthesized branched-chain C12 alcohol are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: The synthesized 2-butyloctanol is dissolved in a suitable solvent (e.g., hexane). An internal standard may be added for quantitative analysis.

-

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 400.

-

-

Data Analysis: The retention time is used to assess purity against a standard, and the mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern consistent with 2-butyloctanol.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified alcohol is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The proton NMR spectrum is acquired. Key signals for 2-butyloctanol include a multiplet for the proton on the carbon bearing the hydroxyl group (~3.7 ppm) and distinct signals for the methyl and methylene protons of the butyl and octyl chains.[9]

-

¹³C NMR Analysis: The carbon-13 NMR spectrum is acquired to confirm the number of unique carbon environments. The carbon attached to the hydroxyl group will appear in the 60-70 ppm range.[10]

Research Applications in Drug Development

Branched-chain C12 alcohols are primarily investigated in drug development for their role in topical and transdermal formulations. Their amphiphilic nature and branched structure allow them to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.[3]

Application: Penetration Enhancer for Topical Drug Delivery

Branched-chain alcohols can increase the permeability of the skin to drugs by disrupting the highly ordered lipid lamellae of the stratum corneum. This fluidizing effect facilitates the diffusion of drug molecules through the skin barrier.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol assesses the effect of 2-butyloctanol on the skin permeation of a model drug, such as ibuprofen.[11]

-

Membrane Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.[6]

-

Receptor Phase: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 37 °C, and stirred continuously.[5]

-

Formulation Application: A topical formulation of ibuprofen with and without a specified concentration of 2-butyloctanol is applied to the skin surface in the donor compartment.[2]

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh PBS.

-

Analysis: The concentration of ibuprofen in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).[5]

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Potential Role in Cellular Signaling

While direct modulation of intracellular signaling pathways by branched-chain C12 alcohols is not extensively documented, their interaction with the cell membrane suggests an indirect influence on membrane-associated signaling proteins. One such target is Protein Kinase C (PKC), a family of enzymes involved in numerous cellular processes. Alcohols can alter the lipid environment of the cell membrane, which in turn can modulate the activity of PKC isoforms, particularly the conventional and novel PKC isotypes that are activated by diacylglycerol (DAG) within the membrane.[12][13]

This hypothetical pathway suggests that by fluidizing the cell membrane, branched-chain C12 alcohols may facilitate the interaction of PKC with its activators and substrates, thereby influencing downstream cellular responses. This is an area that warrants further investigation, especially in the context of skin cells where topical formulations containing these alcohols are applied.

Conclusion

Branched-chain C12 alcohols, particularly Guerbet alcohols, offer a unique set of physicochemical properties that are advantageous for research and drug development applications. Their synthesis is well-established, and they can be readily characterized by standard analytical techniques. Their primary role as penetration enhancers in topical and transdermal formulations is an active area of research, with potential for optimizing drug delivery. Furthermore, their interaction with cell membranes suggests a potential for modulating cellular signaling pathways, opening new avenues for investigation. This guide provides a foundational understanding for researchers and professionals looking to explore the utility of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantisbioscience.com [atlantisbioscience.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. alterlab.co.id [alterlab.co.id]

- 7. books.rsc.org [books.rsc.org]

- 8. On the mechanism of the Guerbet reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Permeability of Ibuprofen in the Form of Free Acid and Salts of L-Valine Alkyl Esters from a Hydrogel Formulation through Strat-M™ Membrane and Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Butanol(78-92-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on Isododecanol: Molecular Weight and Formula

This guide provides the fundamental molecular properties of isododecanol, a branched fatty alcohol. The information is tailored for researchers, scientists, and professionals in drug development who require precise chemical data.

Core Molecular Data

This compound, also known as isododecyl alcohol or isolauryl alcohol, is a complex mixture of C12 isomers.[1] Its branched structure distinguishes it from its linear counterpart, n-dodecanol.[1]

The key quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O | [2][3] |

| Molecular Weight | 186.33 g/mol | [1][2] |

| 186.338 g/mol | [3] | |

| 186.33424 g/mol | [4] |

Note on Isomeric Complexity: Commercial this compound is not a single compound but a mixture of various isomers. The specific composition can vary depending on the manufacturing process.[1] A common isomer found in technical grade this compound is 10-methylundecan-1-ol.[1]

Experimental Protocols

Determining the molecular weight and formula of a chemical compound like this compound typically involves techniques such as mass spectrometry and elemental analysis.

-

Mass Spectrometry: This technique measures the mass-to-charge ratio of ions. The molecular weight is determined from the molecular ion peak in the mass spectrum.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, oxygen) in a compound. The empirical formula is derived from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is established.

Detailed experimental protocols for these standard analytical techniques are widely available in chemical literature and are not specific to this compound.

Logical Relationship Diagram

The relationship between the elemental composition and the final molecular formula can be visualized as a straightforward workflow.

Caption: Workflow for determining the molecular formula of this compound.

References

Health and Safety Handling Guidelines for Isododecanol in a Laboratory Environment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of isododecanol in a laboratory setting. This compound, a branched-chain C12 alcohol, requires careful management to minimize risks to personnel and the environment. This document outlines the known physical and chemical properties, potential hazards, recommended handling procedures, and emergency response protocols.

Chemical and Physical Properties

Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. The following table summarizes the available data for this compound.[1][2] It is important to note that some of these values are estimates.

| Property | Value |

| CAS Number | 20194-45-0, 25428-98-2[1][2][3] |

| Molecular Formula | C₁₂H₂₆O[1][2] |

| Molecular Weight | 186.33 g/mol [1][2] |

| Appearance | Colorless liquid[4] |

| Odor | Mild alcohol odor[4] |

| Boiling Point | ~250.85°C (estimate)[1] |

| Melting Point | ~16.85°C (estimate)[1] |

| Flash Point | Data not available for this compound. Related compound isodecanol has a flash point of 185°F / 85°C.[4] |

| Density | ~0.8429 g/cm³ (estimate)[1] |

| Solubility | Insoluble in water.[4] Slightly soluble in chloroform and methanol.[1] |

| Vapor Pressure | Data not available |

Hazard Identification and Toxicological Information

While specific toxicological data for this compound is limited, information for the related compound isodecanol suggests potential hazards.[4] It is prudent to handle this compound with the assumption that it may pose similar risks.

| Hazard | Description |

| Inhalation | May cause respiratory tract irritation.[4] |

| Skin Contact | May cause skin irritation, dryness, and dermatitis with prolonged or repeated contact.[4] |

| Eye Contact | May cause irritation, burning, tearing, and blurred vision.[4] |

| Ingestion | May cause nausea, vomiting, and diarrhea.[4] |

| Chronic Exposure | Chronic exposure may lead to drying and fissuring of the skin.[4] |

Handling and Storage

Safe handling and storage practices are crucial to prevent exposure and accidents.

7.1. Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate personal protective equipment (PPE).[5]

-

Keep away from heat, sparks, and open flames.[6]

-

Use non-sparking tools and ground/bond containers and receiving equipment when transferring.[6]

-

Avoid breathing vapors or mists.[5]

-

Wash hands thoroughly after handling.

7.2. Conditions for Safe Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store away from sources of ignition.[6]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control | Recommendation |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate vapors or aerosols.[5] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[5] |

| Respiratory Protection | If ventilation is inadequate or for high-concentration exposures, use a NIOSH-approved respirator with an organic vapor cartridge.[5] |

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[7][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[7][8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][9][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Fire-Fighting Measures

6.1. Extinguishing Media:

-

Suitable: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[11]

-

Unsuitable: Do not use a heavy stream of water, as it may spread the fire.

6.2. Special Hazards Arising from the Chemical:

-

Flammable liquid and vapor.

-

Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11]

-

Hazardous combustion products may include carbon monoxide and carbon dioxide.[11]

6.3. Advice for Firefighters:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

-

Use water spray to cool fire-exposed containers.

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent further hazards.

7.1. Personal Precautions, Protective Equipment, and Emergency Procedures:

-

Evacuate the area.

-

Remove all sources of ignition.[11]

-

Ensure adequate ventilation.[11]

-

Wear appropriate personal protective equipment as described in Section 4.

7.2. Environmental Precautions:

-

Prevent the spill from entering drains, sewers, or waterways.[6]

7.3. Methods and Materials for Containment and Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[11]

-

For large spills, dike the spill to prevent spreading.

-

Use non-sparking tools for cleanup.[11]

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

General Handling Protocol:

-

Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

-

Dispensing: When transferring this compound, use a grounded and bonded system to prevent static discharge. Pour slowly to minimize splashing and vapor generation.

-

Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.

-

Waste Disposal: Dispose of this compound waste in a designated, labeled hazardous waste container. Do not pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C12H26O | CID 6428591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Isodecanol(25339-17-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. chemos.de [chemos.de]

- 7. rbnainfo.com [rbnainfo.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 10. trdsf.com [trdsf.com]

- 11. fishersci.fi [fishersci.fi]

Spectroscopic Analysis of Isododecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isododecanol, a C12 branched-chain alcohol. Due to the existence of numerous isomers, this document will focus on a representative structure, 10-methylundecan-1-ol , which is a common isomer of this compound. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 10-methylundecan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 10-methylundecan-1-ol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | H-1 |

| ~1.57 | Quintet | 2H | H-2 |

| ~1.2-1.4 | Multiplet | 14H | H-3 to H-9 |

| ~1.15 | Sextet | 1H | H-10 |

| ~0.88 | Doublet | 6H | H-11, H-12 |

| ~0.8-1.0 | Singlet (broad) | 1H | OH |

Note: Predicted chemical shifts can vary slightly based on the prediction software and solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 10-methylundecan-1-ol

| Chemical Shift (ppm) | Carbon Atom |

| ~63.1 | C-1 |

| ~32.8 | C-2 |

| ~29.3-29.6 | C-3 to C-8 |

| ~39.0 | C-9 |

| ~27.9 | C-10 |

| ~22.7 | C-11, C-12 |

Note: Predicted chemical shifts can vary slightly based on the prediction software and solvent used.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound (10-methylundecan-1-ol)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500 - 3200 | O-H | Strong, broad absorption due to hydrogen-bonded hydroxyl group |

| 2955 - 2850 | C-H (sp³) | Strong, sharp absorptions from alkyl C-H stretching |

| 1465 | C-H (bend) | Methylene scissoring |

| 1375 | C-H (bend) | Methyl bending (umbrella mode) |

| 1050 - 1260 | C-O | Strong absorption from the C-O single bond stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound (10-methylundecan-1-ol)

| m/z | Ion | Description |

| 186 | [M]⁺ | Molecular ion (may be weak or absent) |

| 168 | [M-18]⁺ | Loss of water (dehydration) |

| 157 | [M-29]⁺ | Loss of an ethyl radical |

| 143 | [M-43]⁺ | Loss of a propyl radical |

| 43 | [C₃H₇]⁺ | Propyl cation (often a base peak) |

| 31 | [CH₂OH]⁺ | Characteristic fragment for primary alcohols |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

-

-

Gas Chromatography Parameters:

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a low temperature (e.g., 50°C), then ramp to a high temperature (e.g., 250°C) to ensure elution of the analyte.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-300.

-

-

Data Analysis:

-

Identify the molecular ion peak (if present) and major fragment ions in the mass spectrum.

-

Compare the fragmentation pattern to known patterns for long-chain branched alcohols.

-

Visualizations

The following diagrams illustrate the experimental workflows for each spectroscopic technique.

Isododecanol: A Technical Guide to Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Isododecanol, a branched-chain fatty alcohol, is a versatile compound utilized in various scientific and industrial applications, from a precursor in chemical synthesis to a component in personal care and pharmaceutical formulations. For the research and drug development professional, understanding the landscape of commercially available this compound, including its purity grades and the analytical methods for its characterization, is critical for ensuring experimental reproducibility and meeting regulatory standards.

Identification and Nomenclature

This compound is a C12 alcohol. It is important to note that the term "this compound" can refer to a mixture of isomers. The specific isomer or mixture composition can vary between manufacturers. Key identifiers are crucial for sourcing the correct material.

-

Chemical Name: Isododecyl alcohol; 10-Methylundecan-1-ol (a common isomer)[1]

-

CAS Numbers: Multiple CAS numbers exist, often referring to specific isomers or common mixtures, including 25428-98-2 and 20194-45-0[1][2][4]. A C10-rich isomer mixture may be listed under 25339-17-7[5]. Always verify the CAS number with the supplier's technical data sheet.

Commercial Sources and Purity Grades

This compound is available from various chemical suppliers in grades ranging from technical to high-purity. The appropriate grade depends entirely on the intended application, from initial research to cGMP (current Good Manufacturing Practice) development. Purity is often determined by Gas Chromatography (GC)[6].

For drug development, moving from a "research grade" to a "pharmaceutical grade" material involves rigorous characterization and quantification of all impurities, often to levels below 0.1% w/w[7].

Table 1: Representative Commercial Grades of this compound

| Grade Type | Typical Purity (by GC) | Common Applications | Potential Impurities |

| Technical Grade | ≥80% - 95%[6] | Industrial applications, non-critical synthesis, cleaning formulations. | Other alcohol isomers, residual starting materials, aldehydes, shorter/longer chain alcohols. |

| Reagent/Lab Grade | 95% - 99% | General laboratory use, chemical synthesis, analytical standards. | Minor isomeric impurities, trace water content. |

| High-Purity Grade | >99% | Pharmaceutical formulation excipients, reference standards, sensitive analytical applications. | Defined and quantified isomeric and non-isomeric impurities listed on Certificate of Analysis. |

| GMP Grade | >99% (with full CoA) | Active pharmaceutical ingredient (API) synthesis, final drug product excipients. | Full impurity profile provided, manufactured under cGMP controls. |

Table 2: Selected Commercial Suppliers of Alcohols and Related Chemicals

| Supplier | Example Product Line/Focus | Notes |

| Sigma-Aldrich (Merck) | Various grades including technical and research grades. | Often provides GC assay percentages on product pages[6]. |

| LANXESS | Personal care and cosmetic ingredients (e.g., Purolan® line). | Focus on high-purity emollients and glycols for formulation[8]. |

| Parchem | Specialty chemical distribution. | Lists various applications including use as a chemical intermediate[9]. |

| CymitQuimica | Chemical supplier marketplace. | Lists products from various manufacturers with specified purities (e.g., 98%)[5]. |

Note: This table is not exhaustive and serves to represent the types of suppliers in the market. Researchers should always request a detailed Certificate of Analysis (CoA) for their specific lot.

Analytical Characterization: Purity Determination

Gas Chromatography (GC) is the standard method for assessing the purity of volatile compounds like this compound and identifying impurities. A typical analysis involves a GC system equipped with a Flame Ionization Detector (FID).

Experimental Protocol: Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a general methodology. Specific parameters must be optimized based on the available instrumentation and the specific isomeric profile of the this compound sample.

Objective: To determine the purity of an this compound sample and quantify impurities by area percent.

1. Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8860 GC or equivalent[10].

-

Detector: Flame Ionization Detector (FID).

-

Column: A polar column, such as a DB-FATWAX UI (or similar wax-type column), is recommended for analyzing alcohols to ensure good peak shape[10]. Dimensions could be 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Temperatures:

-

Inlet: 250 °C

-

Detector: 280 °C

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

Injection: 1 µL, split ratio 50:1.

2. Sample and Standard Preparation:

-

Sample Dilution: Accurately weigh and dissolve ~100 mg of the this compound sample in 10 mL of a suitable solvent like Dichloromethane or Methanol.

-

Internal Standard (Optional but Recommended): For quantitative analysis beyond simple area percent, an internal standard (e.g., n-undecanol or n-tridecanol) that does not co-elute with any components in the sample should be used. A stock solution of the internal standard is added to the sample prior to dilution.

3. Analysis Procedure:

-

Inject a solvent blank to ensure the system is clean.

-

Inject the prepared this compound sample solution into the GC.

-

Acquire the chromatogram.

-

Identify the main this compound peak based on its retention time.

-

Integrate all peaks in the chromatogram.

4. Data Interpretation:

-

Purity Calculation (Area %):

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

-

This method provides a relative purity. For absolute quantification, a calibration curve with a certified reference standard is necessary. Other analytical techniques like Quantitative NMR (qNMR) can also be used for absolute purity assessment[7].

Other analytical methods that can be used for the characterization of fatty alcohols and their derivatives include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly after derivatization[11][12].

Sourcing and Qualification Workflow

The process of selecting and qualifying this compound is critical, especially in a drug development context. The workflow below outlines the key decision points and steps for researchers and development professionals.

References

- 1. This compound | C12H26O | CID 6428591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 异十二烷 mixture of isomers, technical, ≥80% (GC) | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ▷ Personal Care Solutions | LANXESS [lanxess.com]

- 9. parchem.com [parchem.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Dodecanol for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of dodecanol, focusing on their synthesis, physical properties, and analytical characterization. This information is critical for researchers in chemical synthesis and drug development who utilize long-chain alcohols as intermediates or active moieties.

Introduction to Dodecanol Isomers

Dodecanol, a 12-carbon fatty alcohol, exists in numerous structural isomers, each with unique physical and chemical properties.[1][2][3] The position of the hydroxyl group along the dodecyl chain significantly influences melting point, boiling point, density, and reactivity, making the selection of the correct isomer crucial for specific applications. While 1-dodecanol is the most common and widely studied isomer, secondary dodecanols are also of significant interest in various fields, including pharmaceuticals and material science.[1][4][5]

Physical Properties of Dodecanol Isomers

The physical properties of dodecanol isomers vary significantly with the position of the hydroxyl group. Generally, branching introduced by moving the hydroxyl group away from the terminal position disrupts the orderly packing of molecules in the solid state, leading to a lower melting point.[1] For instance, 1-dodecanol is a solid at room temperature, while 2-dodecanol is a liquid.[1]

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Dodecanol | 112-53-8 | C12H26O | 186.34 | 24 | 259 | 0.8309 | 1.442 |

| 2-Dodecanol | 10203-28-8 | C12H26O | 186.33 | 17-19 | 249-250 | 0.829 (at 20°C) | 1.44 |

| 3-Dodecanol | 10203-30-2 | C12H26O | 186.33 | - | - | - | - |

| 4-Dodecanol | 10203-32-4 | C12H26O | 186.33 | - | - | - | - |

| 5-Dodecanol | 10203-33-5 | C12H26O | 186.33 | - | - | - | - |

| 6-Dodecanol | 6836-38-0 | C12H26O | 186.33 | 30 | 245-246 (est.) | - | - |

Synthesis of Dodecanol Isomers

The synthesis of dodecanol isomers can be broadly categorized into methods for producing primary alcohols and those for secondary alcohols.

Synthesis of 1-Dodecanol (Primary Alcohol)

A common laboratory method for the synthesis of 1-dodecanol is the hydroboration-oxidation of a terminal alkene, such as 1-dodecene. This two-step reaction proceeds with anti-Markovnikov regioselectivity, yielding the primary alcohol.[6][7][8]

Experimental Protocol: Synthesis of 1-Dodecanol via Hydroboration-Oxidation of 1-Dodecene

Materials:

-

1-Dodecene

-

Borane-tetrahydrofuran complex solution (BH3·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H2O2) solution (e.g., 30%)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydroboration:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-dodecene in anhydrous THF.

-

Cool the flask in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise via the dropping funnel while maintaining the temperature below 5°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of the hydrogen peroxide solution. The temperature should be maintained below 40°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to extract the product.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude 1-dodecanol.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Synthesis of Secondary Dodecanol Isomers

Secondary dodecanols can be synthesized through the reduction of the corresponding ketone or via a Grignard reaction between an appropriate Grignard reagent and an aldehyde.

1. Reduction of Dodecanones

The reduction of a specific dodecanone isomer will yield the corresponding secondary dodecanol. For example, 2-dodecanol can be prepared by the reduction of 2-dodecanone. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Experimental Protocol: Synthesis of 2-Dodecanol via Reduction of 2-Dodecanone

Materials:

-

2-Dodecanone

-

Sodium borohydride (NaBH4)

-

Methanol or ethanol

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reduction:

-

Dissolve 2-dodecanone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction.

-

Remove the solvent using a rotary evaporator.

-

Add water and diethyl ether to the residue and transfer to a separatory funnel.

-

Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude 2-dodecanol.

-

Further purification can be achieved by vacuum distillation.

-

2. Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to synthesize various secondary dodecanol isomers.[9][10][11][12][13] For example, 2-dodecanol can be synthesized by reacting decylmagnesium bromide with acetaldehyde.

Experimental Protocol: Synthesis of 2-Dodecanol via Grignard Reaction

Materials:

-

1-Bromodecane

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Acetaldehyde

-

Saturated ammonium chloride solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Grignard Reagent (Decylmagnesium Bromide):

-

In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of 1-bromodecane in anhydrous diethyl ether through the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once the reaction has started, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve acetaldehyde in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent via the dropping funnel.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude 2-dodecanol.

-

Purify the product by vacuum distillation.

-

Visualization of Synthesis Strategies and Workflows

The following diagrams illustrate the logical relationships in the synthesis of dodecanol isomers and a typical experimental workflow.

Analytical Characterization

The characterization of dodecanol isomers is typically performed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating dodecanol isomers, and the mass spectrum provides information on the molecular weight and fragmentation pattern, aiding in the identification of the specific isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the precise structure of the dodecanol isomers. The chemical shifts and splitting patterns of the signals corresponding to the protons and carbons near the hydroxyl group are characteristic of the isomer's structure.

Applications in Drug Development

Dodecanol and its isomers serve as important intermediates in the synthesis of various pharmaceuticals. They can be used to introduce lipophilic chains into drug molecules, which can improve their membrane permeability and pharmacokinetic properties. For instance, 1-dodecanol is a precursor to 1-bromododecane, an alkylating agent used to enhance the lipophilicity of organic molecules.[3] The specific properties of each isomer can be leveraged to fine-tune the characteristics of a drug candidate.

Conclusion

A thorough understanding of the synthesis and properties of dodecanol isomers is essential for their effective use in chemical synthesis and drug development. The choice of synthetic route depends on the desired isomer, with hydroboration-oxidation being ideal for the primary alcohol and reduction of ketones or Grignard reactions being versatile methods for accessing secondary alcohols. The distinct physical properties of each isomer underscore the importance of selecting the appropriate one for a given application.

References

- 1. 2-Dodecanol | 10203-28-8 | Benchchem [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Dodecanol - Wikipedia [en.wikipedia.org]

- 4. - Ataman Kimya [atamanchemicals.com]

- 5. 1-Dodecanol | 112-53-8 [amp.chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. Khan Academy [khanacademy.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: Isododecanol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary application of isododecanol in polymer synthesis: as a precursor to the monomer vinyl isodecanoate. This monomer is subsequently utilized in copolymerization reactions to produce polymers with tailored properties for various applications.

Introduction

This compound, a branched C12 alcohol, is not directly used as a monomer in polymerization. Instead, its principal role in polymer science is as a starting material for the synthesis of vinyl isodecanoate. This vinyl ester monomer is then incorporated into polymer chains, primarily through free-radical copolymerization with other monomers such as vinyl acetate and various acrylates. The bulky, branched alkyl group of this compound imparts hydrophobicity, flexibility, and improved adhesion to the resulting copolymers.

Application: Precursor to Vinyl Isodecanoate Monomer

The conversion of this compound to vinyl isodecanoate is a critical first step. This process typically involves a transvinylation reaction with vinyl acetate, catalyzed by a suitable metal catalyst.

Logical Workflow for this compound Application in Polymer Synthesis

Caption: Workflow from this compound to copolymer synthesis.

Application: Copolymerization of Vinyl Isodecanoate

Vinyl isodecanoate is a valuable comonomer for modifying the properties of polymers. It is often used in the production of acrylate/vinyl isodecanoate crosspolymers and vinyl acetate/vinyl isodecanoate copolymers.[1][2] These polymerization reactions are typically carried out via emulsion or solution techniques.

Experimental Protocol: Emulsion Copolymerization of Vinyl Acetate and Vinyl Isodecanoate

This protocol describes a representative laboratory-scale emulsion copolymerization of vinyl acetate (VAc) with vinyl isodecanoate (VID).

Materials:

-

Vinyl acetate (VAc), distilled

-

Vinyl isodecanoate (VID)

-

Polyvinyl alcohol (PVA), stabilizer

-

Sodium bicarbonate, buffer

-

Potassium persulfate (KPS), initiator

-

Deionized water

Equipment:

-

Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and feeding pumps.

-

Water bath for temperature control.

Procedure:

-

Initial Charge: To the reactor, add a solution of polyvinyl alcohol and sodium bicarbonate in deionized water.

-

Purging: Purge the reactor with nitrogen for 30 minutes to remove oxygen.

-

Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70°C) with continuous stirring.

-

Initiator Addition: Add a portion of the potassium persulfate initiator to the reactor.

-

Monomer Feed: Begin the continuous feed of a pre-emulsion of vinyl acetate and vinyl isodecanoate into the reactor over a period of 3-4 hours.

-

Initiator Feed: Concurrently, feed the remaining initiator solution over the same period.

-

Post-Polymerization: After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.

-

Cooling: Cool the reactor to room temperature.

-

Characterization: Analyze the resulting latex for solid content, particle size, viscosity, and copolymer composition.

Quantitative Data from Representative Polymerization Studies

The following tables summarize typical quantitative data from studies on the copolymerization of vinyl esters.

Table 1: Reactivity Ratios for Copolymerization of Methyl Acrylate (MA) with Vinyl Esters [3]

| Comonomer (Vinyl Ester) | rMA | rVinyl Ester |

| Vinyl Acetate (VAc) | 6.3 ± 0.4 | 0.031 ± 0.006 |

| Vinyl Propionate | 6.1 ± 0.6 | 0.0087 ± 0.023 |

| Vinyl Benzoate | 6.1 ± 0.6 | 0.0087 ± 0.023 |

Data determined by the linearization of the instantaneous copolymer equation.[3]

Table 2: Properties of Vinyl Acetate-Vinyl Neodecanoate-Methyl Methacrylate-Capped Polyurethane Copolymer Adhesives [4]

| Property | Copolymer without Capped PU | Poly(VAc-VeoVa10-MMA-capped PU) |

| Tensile Strength (Dry, 24h) | - | ~34% increase |

| Tensile Strength (Wet, EN 204) | - | ~31% increase |

VeoVa™ 10 is a commercial vinyl ester of neodecanoic acid, structurally similar to vinyl isodecanoate.

Signaling Pathways and Logical Relationships

The copolymerization of vinyl isodecanoate (M1) with a comonomer (M2) can be described by the Mayo-Lewis equation, which relates the composition of the copolymer to the composition of the monomer feed and the reactivity ratios (r1 and r2).

References

Application Notes and Protocols for the Formulation of Water-in-Oil Emulsions with Isododecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water-in-oil (W/O) emulsions are complex systems where the internal phase (water) is dispersed as fine droplets within a continuous external phase (oil). These formulations are highly valued in pharmaceuticals and dermatology for their unique properties, including enhanced skin hydration, water resistance, and the ability to deliver both hydrophilic and lipophilic active ingredients. Isododecanol, a lightweight and volatile emollient, serves as an excellent oil phase for creating cosmetically elegant and non-greasy W/O emulsions, making it ideal for advanced drug delivery systems and sophisticated skincare products.

This document provides a detailed guide to the principles, formulation strategies, and characterization of W/O emulsions utilizing this compound as the continuous phase. It is intended for professionals in research, development, and formulation science.

Key Formulation Components

The stability and performance of a W/O emulsion depend critically on the selection and proportion of its components.

-

Oil Phase (Continuous Phase): this compound is the primary component of the external phase. Its low viscosity and high spreadability contribute to a light skin feel. It can be blended with other oils or silicones to modify sensory properties and stability.

-

Aqueous Phase (Internal Phase): Typically composed of purified water, the aqueous phase carries water-soluble actives, humectants (e.g., glycerin), and stabilizers. The total water content in W/O emulsions is generally kept between 20-40% to ensure stability.

-

W/O Emulsifiers: The selection of an appropriate emulsifier is paramount. For W/O systems, emulsifiers with a low Hydrophilic-Lipophilic Balance (HLB), typically in the range of 3-6, are required. These agents are more soluble in the oil phase and stabilize the water droplets. A combination of a primary emulsifier and a co-emulsifier often yields the most stable systems.

-

Primary Emulsifiers: Polymeric, non-ionic emulsifiers like PEG-30 Dipolyhydroxystearate are highly effective, creating stable and light-feeling emulsions.[1][2] Silicone-based emulsifiers such as Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone are also excellent choices, offering broad oil phase compatibility and the ability to form stable, low-viscosity emulsions.

-

Co-emulsifiers/Stabilizers: Ingredients like Polyglyceryl-4 Isostearate can enhance stability.

-

-

Rheology Modifiers: Oil-soluble polymers or waxes can be added to the external phase to increase viscosity, which limits the movement and coalescence of water droplets, thereby improving long-term stability.

-

Electrolytes: The addition of salts like Magnesium Sulfate or Sodium Chloride to the aqueous phase is a common technique to enhance the stability of W/O emulsions. The electrolyte increases the osmotic pressure within the water droplets, preventing them from coalescing.

Data Presentation: Exemplary Formulations and Properties

The following tables summarize exemplary formulations to illustrate the impact of component variation on the physical properties of a W/O emulsion based on this compound. These are representative examples derived from established formulation principles.

Table 1: Exemplary W/O Emulsion Formulations with this compound

| Ingredient (INCI Name) | Function | Formulation A (% w/w) | Formulation B (% w/w) | Formulation C (% w/w) |

| Phase A (Oil Phase) | ||||

| This compound | Oil Phase | 22.0 | 20.0 | 25.0 |

| PEG-30 Dipolyhydroxystearate | W/O Emulsifier | 2.0 | - | 2.5 |

| Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone | W/O Emulsifier | - | 2.5 | - |

| Cetyl Alcohol | Thickener/Stabilizer | 1.0 | 1.5 | 1.0 |

| Phase B (Aqueous Phase) | ||||

| Deionized Water | Aqueous Phase | 72.8 | 73.8 | 69.3 |

| Glycerin | Humectant | 2.0 | 2.0 | 2.0 |

| Magnesium Sulfate | Stabilizer | 0.2 | 0.2 | 0.2 |

| Phase C (Cool Down) | ||||

| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 | 1.0 | 1.0 |

| Total | 100.0 | 100.0 | 100.0 |

Table 2: Influence of Formulation Variables on Emulsion Properties (Illustrative Data)

| Formulation ID | Key Variable | Initial Viscosity (cP) | Mean Droplet Size (µm) after 24h | Stability at 45°C (4 weeks) | Observations |

| Formulation A | PEG-30 Dipolyhydroxystearate | ~2,500 | 1-5 | Stable, no separation | Forms a light, creamy lotion. Good spreadability. |

| Formulation B | Lauryl PEG-10 Silicone Emulsifier | ~1,800 | 1-5 | Stable, no separation | Creates a very light, low-viscosity fluid with an elegant feel. |

| Formulation C | Higher Oil & Emulsifier Content | ~3,500 | 1-6 | Stable, slight viscosity increase | Richer cream, more occlusive feel suitable for barrier repair products. |

Visualization of Workflows and Relationships

Experimental Workflow for Emulsion Preparation

The following diagram outlines the standard manufacturing process for a hot-process W/O emulsion.

References

Application Notes and Protocols for Isododecanol as a Carrier Solvent for Hydrophobic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isododecanol, a branched-chain saturated fatty alcohol (C12H26O), presents itself as a promising carrier solvent for a wide array of hydrophobic active pharmaceutical ingredients (APIs). Its non-polar nature, low volatility, and high boiling point make it a suitable candidate for various pharmaceutical formulations, particularly in topical and parenteral drug delivery systems where the solubilization of poorly water-soluble compounds is a critical challenge. This document provides a detailed overview of the potential applications of this compound, general experimental protocols for formulation development, and a discussion on its safety considerations.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H26O | [1] |

| Molecular Weight | 186.33 g/mol | [1] |

| Appearance | Colorless liquid | |

| Synonyms | Isolauryl alcohol, Isododecyl alcohol | [1] |

It is important to note that "isododecane" is a different chemical compound (a hydrocarbon) and should not be confused with this compound.

Applications in Drug Formulation

This compound's hydrophobic character makes it an excellent candidate for dissolving lipophilic drugs that exhibit poor solubility in aqueous media. Its potential applications span various areas of drug development:

-

Topical Drug Delivery: As a non-irritating and emollient solvent, this compound can be a valuable component in the formulation of creams, ointments, and lotions for dermal and transdermal drug delivery. Its low volatility ensures that the formulation does not dry out quickly, maintaining a consistent concentration of the API on the skin.

-

Parenteral Formulations: For intramuscular or subcutaneous injections, this compound can serve as a non-aqueous vehicle for hydrophobic drugs. Its biocompatibility and slow absorption from the injection site could potentially provide a sustained-release effect.

-

Vehicle for In Vitro and In Vivo Studies: In preclinical research, this compound can be used as a vehicle to administer hydrophobic test compounds to cell cultures or animal models. Its ability to effectively solubilize these compounds is crucial for obtaining accurate and reproducible experimental results.

Experimental Protocols

The following are generalized protocols for utilizing this compound as a carrier solvent. These protocols should be adapted and optimized for each specific hydrophobic compound.

Protocol 1: Determination of Solute Solubility in this compound

Objective: To determine the saturation solubility of a hydrophobic compound in this compound.

Materials:

-

Hydrophobic compound (API)

-

This compound

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Add an excess amount of the hydrophobic compound to a known volume of this compound in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

-

The determined concentration represents the saturation solubility of the compound in this compound at the specified temperature.

Protocol 2: Preparation of a Topical Formulation

Objective: To prepare a simple topical formulation using this compound as a solvent.

Materials:

-

Hydrophobic API

-

This compound

-

Gelling agent (e.g., fumed silica, waxes)

-

Penetration enhancer (optional)

-

Homogenizer or high-shear mixer

Methodology:

-

Accurately weigh the required amount of the hydrophobic API.

-

Dissolve the API in this compound with gentle heating and stirring if necessary.

-

Once the API is completely dissolved, gradually add the gelling agent while homogenizing the mixture until a uniform consistency is achieved.

-

If required, add a penetration enhancer and mix thoroughly.

-

Package the final formulation in an appropriate container.

Safety and Toxicological Considerations

While specific toxicological data for this compound as a pharmaceutical excipient is limited, it is generally considered to have a low order of toxicity. Its use in cosmetic and personal care products is widespread, suggesting a good safety profile for topical applications. However, for parenteral or other internal uses, a thorough toxicological evaluation in accordance with regulatory guidelines is essential. Key considerations include:

-

Irritation and Sensitization: For topical formulations, the potential for skin irritation and sensitization should be evaluated.

-

Systemic Toxicity: For parenteral formulations, studies on acute and chronic systemic toxicity, as well as local tolerance at the injection site, are necessary.

-

Purity: The purity of this compound used in pharmaceutical formulations is critical. Impurities could potentially affect the stability of the API or cause adverse toxicological effects.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a hydrophobic drug, delivered using this compound, inhibits an intracellular kinase.

Conclusion

This compound holds significant potential as a carrier solvent for hydrophobic compounds in pharmaceutical research and development. Its favorable physicochemical properties make it a versatile excipient for various formulation strategies. However, the lack of extensive, publicly available quantitative solubility and safety data necessitates thorough experimental evaluation and validation for each specific application. The protocols and information provided herein serve as a foundational guide for researchers and scientists to explore the utility of this compound in their formulation development endeavors.

References

Application Note: Analysis of Isododecanol Purity and Isomer Distribution by Gas Chromatography

[AN-GC-001]

Abstract

This application note details a robust gas chromatography (GC) method for the quantitative analysis of isododecanol. The protocol is suitable for determining the purity of this compound and characterizing the distribution of its various isomers. The method utilizes a flame ionization detector (FID) for sensitive and reliable quantification. This procedure is designed for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate method for this compound analysis.

Introduction

This compound, a C12 branched-chain alcohol, is a common ingredient in the pharmaceutical and cosmetic industries, valued for its properties as an emollient and solvent. The isomeric composition of this compound can significantly influence its physical and chemical properties, making the accurate determination of its purity and isomer distribution critical for quality control and formulation development. Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds like this compound.[1][2] This application note provides a detailed protocol for the GC-FID analysis of this compound.

Experimental

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 8860 GC or equivalent, equipped with a split/splitless inlet and a flame ionization detector (FID).[3]

-